6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
Properties
CAS No. |
330672-28-1 |
|---|---|
Molecular Formula |
C32H24BrN3O3 |
Molecular Weight |
578.466 |
IUPAC Name |
6-bromo-3-[2-(4-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H24BrN3O3/c1-39-24-15-12-22(13-16-24)32(38)36-28(20-8-4-2-5-9-20)19-27(35-36)30-29(21-10-6-3-7-11-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |
InChI Key |
GPTUCMNNELMYSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Quinoline Core : Achieved through Friedländer synthesis, where aniline derivatives condense with ketones.
- Formation of the Pyrazole Ring : Constructed by reacting hydrazines with α,β-unsaturated carbonyl compounds.
- Coupling Reactions : Final coupling of the pyrazole and quinoline moieties through condensation reactions facilitated by catalysts under specific conditions.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily attributed to its unique structural features. Key areas of activity include:
- Antimicrobial Effects : The compound has demonstrated notable antimicrobial properties against various bacterial strains.
- Anti-inflammatory Properties : It has been studied for its potential to reduce inflammation.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
The biological effects of this compound are believed to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate enzymes critical to various biological processes.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and cell growth .
Antimicrobial Activity
A study evaluated the antimicrobial activity of various derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for the compound compared to controls like streptomycin. The minimum inhibitory concentrations (MIC) were determined as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-bromo... | 62.5 | E. coli |
| 6-bromo... | 31.25 | S. aureus |
| Fluconazole | 15.62 | Various strains |
These results highlight the compound's potential as an antimicrobial agent .
Anti-inflammatory Research
In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-bromoquinoline | Lacks pyrazole and methoxy groups | Limited antimicrobial activity |
| 3-(4-methoxybenzoyl)-4-phenylquinoline | Similar structure without bromine | Moderate anticancer properties |
| 5-phenyl-4,5-dihydro-1H-pyrazole | Contains pyrazole but lacks quinoline | Minimal anti-inflammatory effects |
The combination of functional groups in the target compound enhances its biological activity compared to these structurally similar compounds.
Scientific Research Applications
Scientific Research Applications
The applications of 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one span across various scientific domains:
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities.
- Reagent in Organic Reactions : It is utilized as a reagent in various organic transformations due to its reactive functional groups.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties.
- Mechanism of Action : The compound may interact with specific molecular targets, modulating enzyme activity and influencing cellular pathways.
Medicine
- Therapeutic Applications : Investigated for its potential in drug development aimed at treating various diseases due to its bioactive properties.
Industry
- Advanced Materials Development : Used in the synthesis of specialty chemicals and advanced materials due to its unique chemical characteristics.
Research has shown that this compound exhibits significant biological activity, particularly in anticancer research. Notable findings include:
Anticancer Properties
The compound has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and causing cell cycle arrest:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.8 |
| HeLa (Cervical) | 20.0 |
These results indicate potent cytotoxicity against breast and lung cancer cells, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on the Pyrazoline Ring
Comparison with Sulfonamide-Functionalized Pyrazoline (Compound 16)
The structurally related compound 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) replaces the methoxybenzoyl group with a sulfonamide moiety. Key differences include:
- Biological Relevance: Sulfonamides are known for antimicrobial and enzyme-inhibitory activities, suggesting compound 16 may have distinct therapeutic profiles compared to the target compound .
Comparison with Diethylamino-Propanoyl Derivatives
A brominated quinolinone analogue, 6-bromo-3-{5-(4-bromophenyl)-1-[3-(diethylamino)propanoyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenyl-2(1H)-quinolinone, features a tertiary amine-containing acyl group. This substitution likely increases hydrophilicity and cationic character at physiological pH, contrasting with the lipophilic methoxybenzoyl group in the target compound. Such differences could influence blood-brain barrier penetration or off-target interactions .
Core Scaffold Modifications
Thiazole vs. Quinolinone Cores (Compounds 4 and 5)
Compounds 4 and 5 in replace the quinolinone core with a thiazole ring. Key distinctions include:
- Thiazole derivatives, however, offer greater synthetic flexibility and metabolic stability .
- Halogen Effects : The chloro (compound 4) and bromo (compound 5) substituents demonstrate that bromine’s larger atomic radius and polarizability may improve van der Waals interactions in hydrophobic binding pockets .
Nitro and Trimethoxybenzoyl Derivatives
The compound 6-bromo-3-[5-{4-nitrophenyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one () introduces a nitro group (electron-withdrawing) and a trimethoxybenzoyl group.
Halogenation Patterns
Bromine Positioning and Bioactivity
highlights brominated pyrazol-3-one derivatives (e.g., 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one).
Physicochemical and Spectroscopic Data Comparison
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The compound is synthesized via multi-step reactions, typically involving cyclization and condensation. For example, pyrazoline intermediates are formed by reacting hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol . Key intermediates are characterized using IR spectroscopy (to confirm carbonyl and N–H stretches) and NMR (to verify substituent positions and diastereomeric purity). X-ray diffraction is employed for definitive structural confirmation .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
Q. How can researchers optimize reaction yields for the pyrazoline core?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Acidic or basic conditions (e.g., POCl₃ for cyclization) improve reaction kinetics .
- Temperature control : Reflux conditions (80–100°C) balance reactivity and decomposition .
Advanced Research Questions
Q. How do crystallography data inform molecular interactions in biological systems?
Single-crystal X-ray diffraction reveals bond lengths, torsion angles, and non-covalent interactions (e.g., π-π stacking between phenyl groups). For example, the dihedral angle between the quinoline and pyrazole moieties affects binding to hydrophobic enzyme pockets . Substituents like the 4-methoxy group influence solubility and hydrogen-bonding potential .
Q. What experimental design principles apply to evaluating biological activity?
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions may arise from:
- Purity differences : Validate compound purity via HPLC (>95%) .
- Structural variants : Minor substituent changes (e.g., bromo vs. fluoro) drastically alter activity .
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration <1%) .
Q. What computational strategies predict structure-activity relationships (SAR)?
Q. How do solvent polarity and substituents affect photophysical properties?
Polar solvents (e.g., DMSO) stabilize excited states, causing redshifted emission (e.g., 356 nm in DMSO vs. 340 nm in hexane). Electron-withdrawing groups (e.g., bromo) enhance fluorescence quantum yield .
Methodological Challenges & Solutions
Q. What approaches assess environmental fate and ecotoxicity?
Follow protocols from long-term ecological studies:
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) .
- Bioaccumulation assays : Measure logP values and bioconcentration factors in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
